Ethyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate
CAS No.: 1355249-30-7
Cat. No.: VC16496146
Molecular Formula: C20H27BN2O5
Molecular Weight: 386.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1355249-30-7 |
|---|---|
| Molecular Formula | C20H27BN2O5 |
| Molecular Weight | 386.3 g/mol |
| IUPAC Name | ethyl 1-[(4-methoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C20H27BN2O5/c1-7-26-18(24)17-16(21-27-19(2,3)20(4,5)28-21)13-23(22-17)12-14-8-10-15(25-6)11-9-14/h8-11,13H,7,12H2,1-6H3 |
| Standard InChI Key | YRZWNOHRBBAZBX-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C(=O)OCC)CC3=CC=C(C=C3)OC |
Introduction
Structural and Chemical Identification
Molecular Architecture
The compound features a pyrazole ring substituted at the 1-position with a 4-methoxybenzyl group, at the 3-position with an ethyl carboxylate, and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. Its molecular formula is C₂₀H₂₆BN₂O₅, with a molecular weight of 393.25 g/mol. The boronate ester enhances its utility in Suzuki-Miyaura cross-coupling reactions, while the methoxybenzyl and ester groups contribute to its lipophilicity and synthetic versatility .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a palladium-catalyzed Suzuki-Miyaura coupling between a halogenated pyrazole precursor and a pinacol boronate ester. A representative pathway involves:
-
Preparation of Halogenated Pyrazole: Ethyl 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate is synthesized by alkylation of 4-bromo-1H-pyrazole-3-carboxylic acid ethyl ester with 4-methoxybenzyl chloride.
-
Borylation: Reacting the bromopyrazole with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ and KOAc in dioxane at 80–100°C .
Typical Reaction Conditions:
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Borylation | B₂Pin₂, Pd(dppf)Cl₂, KOAc | Dioxane | 80–100°C | 70–85% |
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance efficiency, with automated systems monitoring reaction parameters (e.g., temperature, pH). Purification via flash chromatography or crystallization ensures high purity (>95%) .
Chemical Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The pinacol boronate group enables carbon-carbon bond formation with aryl halides under palladium catalysis. For example, coupling with 4-bromotoluene yields biaryl derivatives, critical in pharmaceutical synthesis:
Key Applications:
-
Drug Intermediate: Used in synthesizing kinase inhibitors and anti-inflammatory agents.
-
Material Science: Building block for OLEDs and conductive polymers due to its planar aromatic system .
Functional Group Transformations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume